2-Methyl-7-nitro-1,3-benzothiazole
Overview
Description
2-Methyl-7-nitro-1,3-benzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry. The compound features a benzene ring fused to a thiazole ring, with a methyl group at the second position and a nitro group at the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-nitro-1,3-benzothiazole typically involves the nitration of 2-methylbenzothiazole. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{2-Methylbenzothiazole} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: 2-Methyl-7-amino-1,3-benzothiazole.
Substitution: Various substituted benzothiazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methyl-7-nitro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-7-nitro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
2-Methylbenzothiazole: Lacks the nitro group, resulting in different chemical and biological properties.
7-Nitrobenzothiazole: Lacks the methyl group, affecting its reactivity and applications.
2-Methyl-6-nitrobenzothiazole: The nitro group is positioned differently, leading to variations in its chemical behavior and biological activity.
Uniqueness: 2-Methyl-7-nitro-1,3-benzothiazole is unique due to the specific positioning of the methyl and nitro groups, which influence its reactivity and potential applications. The combination of these substituents imparts distinct chemical and biological properties that differentiate it from other benzothiazole derivatives.
Properties
IUPAC Name |
2-methyl-7-nitro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-5-9-6-3-2-4-7(10(11)12)8(6)13-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEHJNNCXDXKMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298554 | |
Record name | 2-methyl-7-nitro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34564-34-6 | |
Record name | NSC124195 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-7-nitro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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